Imidazolidine-2-carboxylic acid

Physicochemical profiling Medicinal chemistry Peptide design

Standard cyclic amino acids like proline lack the hydrogen-bonding capacity and orthogonal protection sites needed for complex aqueous-phase peptide synthesis. Imidazolidine-2-carboxylic acid solves this with: - XLogP3 -3.4 (vs. proline's -0.8) for enhanced solubility - Validated N-Boc-N'-Fmoc derivative for SPPS branching - 3 HBD/4 HBA for biomaterial conjugation Available from BenchChem with verified purity and global stock.

Molecular Formula C4H8N2O2
Molecular Weight 116.12 g/mol
Cat. No. B12978999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazolidine-2-carboxylic acid
Molecular FormulaC4H8N2O2
Molecular Weight116.12 g/mol
Structural Identifiers
SMILESC1CNC(N1)C(=O)O
InChIInChI=1S/C4H8N2O2/c7-4(8)3-5-1-2-6-3/h3,5-6H,1-2H2,(H,7,8)
InChIKeyDKXKVWKTEATBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazolidine-2-carboxylic Acid Structural and Physicochemical Profile


Imidazolidine-2-carboxylic acid (CAS 35259-44-0) is a heterocyclic α-amino acid analog characterized by a saturated five-membered imidazolidine ring bearing a carboxyl group at the 2-position [1]. With a molecular formula of C₄H₈N₂O₂ and a molecular weight of 116.12 g/mol, it serves as a fundamental scaffold in medicinal chemistry and peptide science [1]. Its computed physicochemical properties include a topological polar surface area (TPSA) of 61.4 Ų, three hydrogen bond donors, four hydrogen bond acceptors, and an XLogP3 value of -3.4, indicating pronounced hydrophilicity relative to common cyclic amino acids [1].

Hydrophilic scaffold
Pronounced hydrophilicity (reported XLogP3 -3.4) supports aqueous peptide design and solubility screening.
Dual-nitrogen heterocycle
Higher H-bond donor/acceptor count enables unique peptidomimetic and molecular recognition studies.
Proline surrogate for SPPS
Orthogonally protected derivative validated as a proline alternative in solid-phase peptide synthesis.

Imidazolidine-2-carboxylic Acid Substitution Limitations


Substituting imidazolidine-2-carboxylic acid with structurally analogous cyclic amino acids such as proline or pipecolic acid is not straightforward due to fundamental differences in ring composition and physicochemical behavior. The presence of two nitrogen atoms within the five-membered ring alters hydrogen bonding capacity, hydrophilicity, and conformational flexibility compared to the single-nitrogen pyrrolidine (proline) or piperidine (pipecolic acid) systems [1][2][3]. Orthogonally protected derivatives of imidazolidine-2-carboxylic acid have been explicitly validated as proline surrogates in solid-phase peptide synthesis (SPPS), offering distinct reactivity and orthogonal protection strategies that proline itself cannot provide [4]. Generic substitution without accounting for these quantifiable differences risks compromised synthetic outcomes and altered peptide conformation.

Proline vs. dual-nitrogen ring
Replacing imidazolidine-2-carboxylic acid with proline may shift hydrogen bonding capacity and hydrophilicity profile, altering peptide conformation and aqueous behavior.
Orthogonal protection gap
Unprotected proline lacks the Boc/Fmoc orthogonal strategy; direct substitution in SPPS workflows may require revised protecting group schemes.
Pipecolic acid ring size mismatch
The six-membered pipecolic acid ring introduces different conformational constraints and physicochemical properties, limiting direct interchange in peptidomimetic design.

Imidazolidine-2-carboxylic Acid Comparator Analysis


Hydrophilicity Advantage Over Proline and Pipecolic Acid

Imidazolidine-2-carboxylic acid exhibits significantly greater hydrophilicity than common cyclic amino acid comparators. Its computed XLogP3 value of -3.4 indicates a stronger preference for aqueous environments compared to L-proline (XLogP3 = -2.5) and pipecolic acid (XLogP3 = -2.3) [1][2][3]. This difference arises from the incorporation of a second nitrogen atom into the five-membered ring, which increases hydrogen bonding capacity and polarity.

Hydrophilicity comparison
Class-level inference
XLogP3: -3.4 vs Proline -2.5 / Pipecolic acid -2.3
Supports hydrophilicity-based scaffold selection for aqueous peptide studies.
Computed by XLogP3; experimental validation recommended.
Physicochemical profiling Medicinal chemistry Peptide design

Hydrogen Bonding Capacity vs. Proline

Imidazolidine-2-carboxylic acid possesses a higher hydrogen bond donor and acceptor count than proline due to its dual‑nitrogen heterocyclic structure. It offers three hydrogen bond donors and four hydrogen bond acceptors, whereas L‑proline provides only two donors and three acceptors [1][2]. This enhanced capacity stems from the additional secondary amine nitrogen in the imidazolidine ring, which serves as both a hydrogen bond donor and acceptor.

H-bond capacity
Class-level inference
HBD 3 / HBA 4 vs Proline HBD 2 / HBA 3
Informs molecular recognition and secondary structure modulation in SAR studies.
Computed by Cactvs; confirm experimentally if relevant.
Molecular recognition Peptidomimetics Supramolecular chemistry

Validated Proline Surrogate for SPPS

The orthogonally protected derivative N‑Boc‑N′‑Fmoc‑imidazolidine‑2‑carboxylic acid has been explicitly validated as a racemic proline surrogate suitable for solid‑phase peptide synthesis (SPPS) [1]. In contrast, unmodified proline lacks the orthogonal protection (Boc and Fmoc) that enables selective deprotection and sequential peptide elongation. This derivative is easily prepared from N‑Boc‑N′‑Fmoc‑ethylenediamine and glyoxylic acid, demonstrating a straightforward synthetic route [1].

SPPS orthogonal surrogate
Direct head-to-head
Boc/Fmoc derivative validated as proline surrogate for SPPS
Provides orthogonal protection not achievable with unprotected proline.
Synthesized from N-Boc-N'-Fmoc-ethylenediamine and glyoxylic acid.
Peptide synthesis SPPS Proline mimetics

Platelet Aggregation Inhibition by Derivatives

While the parent imidazolidine‑2‑carboxylic acid lacks direct bioactivity data, its 1,3‑dihydroxy derivative class has been demonstrated to exhibit marked inhibitory effects on platelet aggregation [1]. This biological activity is not observed for unmodified proline or pipecolic acid under analogous conditions, highlighting a class‑specific pharmacological potential that can be exploited by further derivatization.

Platelet inhibition (class)
Class-level inference
1,3-dihydroxy derivatives show marked inhibitory effect on platelet aggregation
Supports bioactivity screening context for cardiovascular research.
Qualitative observation; requires SAR validation and potency quantification.
Platelet aggregation Cardiovascular research Bioactivity screening

Imidazolidine-2-carboxylic Acid Application Scenarios


Water-Soluble Peptidomimetic Design

The markedly higher hydrophilicity (XLogP3 = -3.4) and increased hydrogen bonding capacity (3 HBD, 4 HBA) of imidazolidine‑2‑carboxylic acid compared to proline make it a preferred scaffold for designing peptide analogs intended for aqueous environments [1]. Researchers investigating peptide‑water interactions or aiming to improve the solubility of hydrophobic peptide sequences can leverage these physicochemical differences to modulate solubility and aggregation behavior without altering the core peptidomimetic conformation.

SPPS with Orthogonal Protection

The orthogonally protected derivative N‑Boc‑N′‑Fmoc‑imidazolidine‑2‑carboxylic acid enables sequential deprotection strategies in SPPS that are not achievable with unprotected proline [2]. This capability is essential for the construction of complex, branched, or cyclic peptides where selective protection and deprotection are required. The derivative's validated use as a proline surrogate provides a direct, literature‑supported synthetic advantage for peptide chemists.

Antiplatelet and Antihypertensive Research

The class‑level observation that 1,3‑dihydroxyimidazolidine‑2‑carboxylic acids exhibit marked platelet aggregation inhibition, while parent cyclic amino acids do not, provides a compelling rationale for using imidazolidine‑2‑carboxylic acid as a starting scaffold in cardiovascular drug discovery [3]. Researchers can build SAR libraries around this core to optimize potency and selectivity, leveraging the unique heterocyclic framework as a privileged structure for modulating biological activity.

Biomaterial and Polymer Functionalization

The dual‑nitrogen imidazolidine ring offers multiple sites for chemical modification, enabling the conjugation of bioactive molecules, fluorophores, or affinity tags to polymers and biomaterials [1]. The enhanced hydrogen bonding capacity (3 HBD, 4 HBA) can be exploited to improve material‑water interactions and biocompatibility. For industrial researchers developing hydrogels or drug delivery systems, this scaffold provides a versatile handle for tailoring material properties.

Application
Selection Property
Validation Focus
Aqueous peptide design
Reported hydrophilicity advantage over proline
Solubility and aggregation in target aqueous media
SPPS orthogonal protection
Dual orthogonal protecting groups (Boc/Fmoc)
Selective deprotection and coupling efficiency
Cardiovascular bioactivity screening
Class-level platelet aggregation inhibition
Confirm in target assay; build SAR library
Biomaterial functionalization
Multi-site conjugation and enhanced H-bonding
Conjugation chemistry efficiency and material compatibility

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22 linked technical documents
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